5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene: is an organic compound with the molecular formula C13H10N2O4S and a molecular weight of 290.29 g/mol . This compound is characterized by the presence of a benzene ring substituted with a methyl group, two nitro groups, and a phenylsulfanyl group. It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene typically involves the nitration of a precursor compound, such as 5-Methyl-2-(phenylsulfanyl)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other aromatic compounds .
Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals .
Medicine: Its derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including stabilizers, plasticizers, and polymer additives .
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The phenylsulfanyl group can also participate in binding interactions with proteins and other biomolecules, modulating their activity and function .
Comparison with Similar Compounds
2,6-Dinitrotoluene: Similar in structure but lacks the phenylsulfanyl group.
2-Methyl-1,3-dinitrobenzene: Similar in structure but lacks the phenylsulfanyl group.
2,4-Dinitrophenylsulfanylbenzene: Similar in structure but has different positions of nitro groups.
Uniqueness: 5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene is unique due to the presence of both nitro and phenylsulfanyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
5465-69-0 |
---|---|
Molecular Formula |
C13H10N2O4S |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
5-methyl-1,3-dinitro-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C13H10N2O4S/c1-9-7-11(14(16)17)13(12(8-9)15(18)19)20-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
BBBZZEQWIYJQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])SC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.